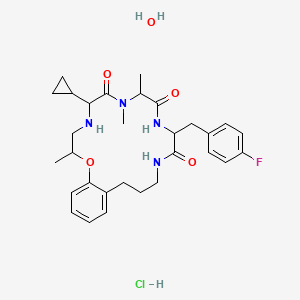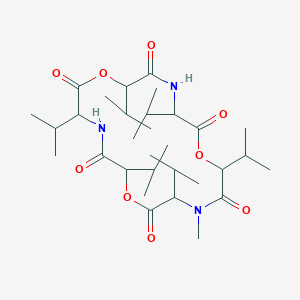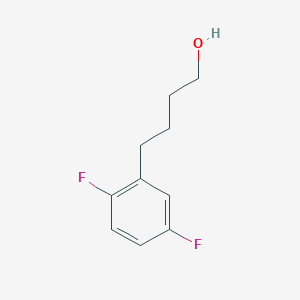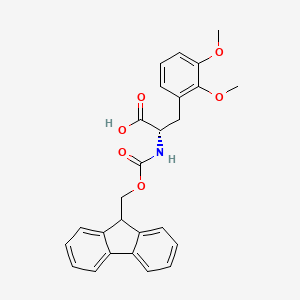![molecular formula C32H46O7Si B12285971 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2](/img/structure/B12285971.png)
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 is a compound that features tert-butyldiphenylsilyl and D,L-1-ethoxyethyl groups. These groups are often used in organic synthesis, particularly in the protection of hydroxyl groups. The tert-butyldiphenylsilyl group is known for its stability against acidic conditions and nucleophilic species, making it a valuable protecting group in various synthetic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 typically involves the selective protection of hydroxyl groups. The tert-butyldiphenylsilyl group can be introduced using tert-butyldiphenylsilyl chloride (TBDPSCl) and imidazole in dimethylformamide (DMF). The reaction is carried out at room temperature, and the progress is monitored by thin-layer chromatography (TLC). The reaction mixture is then quenched with methanol, and the product is purified by silica gel column chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. The key steps would include the selective protection of hydroxyl groups and the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove protective groups or to modify the compound’s structure.
Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like tetra-n-butylammonium fluoride (TBAF) are used to remove the tert-butyldiphenylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons.
Scientific Research Applications
3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 has several scientific research applications:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and in medicinal chemistry research.
Industry: Applied in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 involves the protection of hydroxyl groups. The tert-butyldiphenylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in further reactions. This stability is due to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group, which make it resistant to acidic and nucleophilic conditions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less stable under acidic conditions compared to tert-butyldiphenylsilyl.
Triisopropylsilyl (TIPS): Offers similar stability to tert-butyldiphenylsilyl but is more resistant to fluoride ions.
Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed under mild conditions.
Uniqueness
The uniqueness of 3-O-[(tert-Butyldiphenylsilyl]-6-O-(D,L-1-Ethoxyethyl)-1,2 lies in its combination of stability and selectivity. The tert-butyldiphenylsilyl group provides exceptional resistance to acidic and nucleophilic conditions, making it ideal for protecting primary hydroxyl groups in complex synthetic sequences .
Properties
Molecular Formula |
C32H46O7Si |
|---|---|
Molecular Weight |
570.8 g/mol |
IUPAC Name |
tert-butyl-[[8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane |
InChI |
InChI=1S/C32H46O7Si/c1-10-33-21(2)34-24-25-27(37-31(6,7)35-25)29(28-26(24)36-32(8,9)38-28)39-40(30(3,4)5,22-17-13-11-14-18-22)23-19-15-12-16-20-23/h11-21,24-29H,10H2,1-9H3 |
InChI Key |
VVRJQUGFSNMFGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC1C2C(C(C3C1OC(O3)(C)C)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O2)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-acetamido-3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B12285889.png)






![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)
![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)


![2-[Fluoro(diphenyl)methyl]pyrrolidine](/img/structure/B12285964.png)
